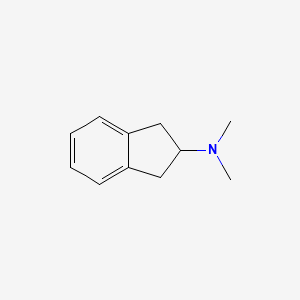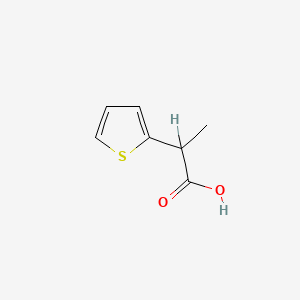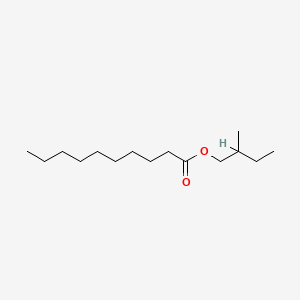
Flavin-adenine dinucleotide 3'-phosphate
Descripción general
Descripción
Flavin-adenine dinucleotide 3'-phosphate is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is derived from riboflavin (vitamin B2) and plays a crucial role in biological systems by participating in oxidation-reduction reactions. This compound is essential for the activity of flavoproteins, which are involved in processes such as electron transport, fatty acid oxidation, and amino acid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flavin-adenine dinucleotide 3'-phosphate can be synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the addition of adenosine diphosphate to produce flavin-adenine dinucleotide . The reaction conditions typically include the presence of specific enzymes, such as riboflavin kinase and flavin-adenine dinucleotide synthetase, under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of flavin-adenine dinucleotide phosphate is primarily achieved through microbial fermentation. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce high yields of this compound. The fermentation process involves the cultivation of these microorganisms in nutrient-rich media, followed by the extraction and purification of flavin-adenine dinucleotide phosphate .
Análisis De Reacciones Químicas
Types of Reactions
Flavin-adenine dinucleotide 3'-phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can exist in multiple redox states, such as the quinone, semiquinone, and hydroquinone forms .
Common Reagents and Conditions
Common reagents used in the reactions involving flavin-adenine dinucleotide phosphate include molecular oxygen, hydrogen peroxide, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalytic enzymes .
Major Products Formed
The major products formed from the reactions of flavin-adenine dinucleotide phosphate depend on the specific reaction type. For example, in oxidation reactions, it can be converted to its oxidized form, while in reduction reactions, it can be reduced to its hydroquinone form .
Aplicaciones Científicas De Investigación
Flavin-adenine dinucleotide 3'-phosphate has a wide range of scientific research applications across various fields:
Mecanismo De Acción
Flavin-adenine dinucleotide 3'-phosphate exerts its effects through its ability to participate in redox reactions. It acts as an electron carrier, accepting and donating electrons in various enzymatic reactions. The molecular targets of flavin-adenine dinucleotide phosphate include enzymes such as succinate dehydrogenase and pyruvate dehydrogenase, which are involved in key metabolic pathways . The pathways involved include the citric acid cycle and the electron transport chain .
Comparación Con Compuestos Similares
Flavin-adenine dinucleotide 3'-phosphate is similar to other flavin compounds, such as flavin mononucleotide and riboflavin. it is unique in its ability to exist in multiple redox states and its role as a cofactor in a wide range of enzymatic reactions . Similar compounds include:
Flavin mononucleotide: A precursor to flavin-adenine dinucleotide phosphate and involved in similar redox reactions.
Riboflavin: The parent compound from which flavin-adenine dinucleotide phosphate is derived.
This compound stands out due to its versatility and importance in various biological and industrial processes.
Propiedades
IUPAC Name |
[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N9O18P3/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(41)34-27(42)33-24)5-14(37)19(39)15(38)6-50-56(46,47)54-57(48,49)51-7-16-21(53-55(43,44)45)20(40)26(52-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-40H,5-7H2,1-2H3,(H,46,47)(H,48,49)(H2,28,29,30)(H,34,41,42)(H2,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVPCDYXUQNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N9O18P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38716-27-7 | |
| Record name | Flavin-adenine dinucleotide phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038716277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl-[2-oxo-2-[(2,2,3-trimethyl-3-bicyclo[2.2.1]heptanyl)amino]ethyl]ammonium](/img/structure/B1229566.png)
![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)










